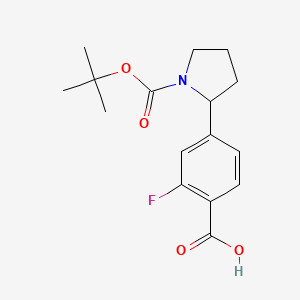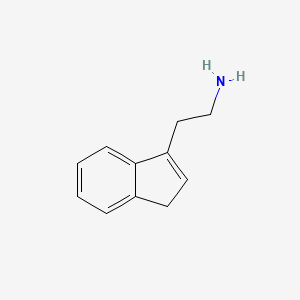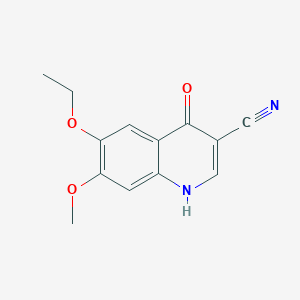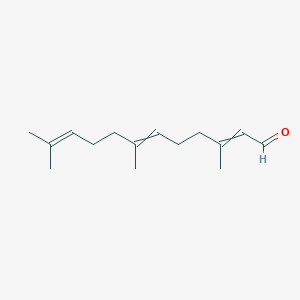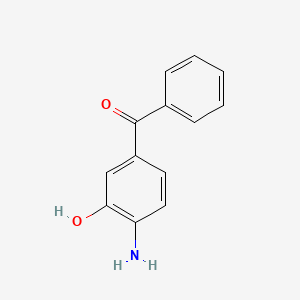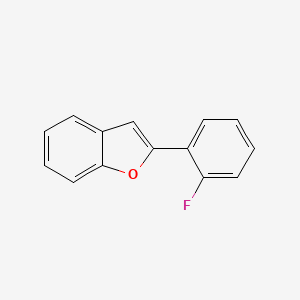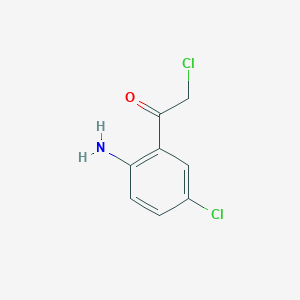![molecular formula C18H28P2 B8786768 Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-: is a chiral phospholane ligand used in asymmetric synthesis. It is a member of the DuPhos family, which are organophosphorus compounds developed by M.J. Burk in 1991 . These ligands are known for their high enantioselectivity and efficiency in catalytic processes, particularly in asymmetric hydrogenation reactions .
准备方法
Synthetic Routes and Reaction Conditions: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is synthesized from the corresponding chiral diol through conversion to the cyclic sulfate, followed by reaction with lithiated phenylbisphosphine . The process involves the following steps:
Conversion of Chiral Diol to Cyclic Sulfate: The chiral diol is treated with a sulfating agent to form the cyclic sulfate.
Reaction with Lithiated Phenylbisphosphine: The cyclic sulfate is then reacted with lithiated phenylbisphosphine to yield Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-.
Industrial Production Methods: The industrial production of Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- involves scaling up the laboratory synthesis process. The key steps include:
Large-Scale Sulfation: The chiral diol is sulfated on a large scale using industrial-grade sulfating agents.
Bulk Reaction with Lithiated Phenylbisphosphine: The cyclic sulfate is reacted with lithiated phenylbisphosphine in large reactors to produce Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- in bulk quantities.
化学反应分析
Types of Reactions: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- undergoes various types of reactions, including:
Asymmetric Hydrogenation: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is highly effective in asymmetric hydrogenation reactions, particularly in the reduction of prochiral enamides.
Reductive Amination: It is also used in catalytic reductive amination processes.
Common Reagents and Conditions:
Hydrogenation Reactions: Typically involve the use of hydrogen gas and a metal catalyst such as rhodium or nickel.
Reductive Amination: Involves the use of hydrogen gas, a metal catalyst, and an amine source.
Major Products:
Asymmetric Hydrogenation: Produces enantioselective hydrogenated products such as α-1-arylethylamines.
Reductive Amination: Yields chiral amines with high enantioselectivity.
科学研究应用
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- has a wide range of applications in scientific research, including:
作用机制
The mechanism by which Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- exerts its effects involves the formation of a chiral metal complex. The key steps include:
Ligand Coordination: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- coordinates to a metal center, forming a chiral metal complex.
Activation of Substrate: The chiral metal complex activates the substrate, facilitating the catalytic reaction.
Enantioselective Transformation: The chiral environment of the metal complex induces enantioselective transformation of the substrate, leading to the formation of chiral products.
相似化合物的比较
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds:
属性
分子式 |
C18H28P2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3 |
InChI 键 |
AJNZWRKTWQLAJK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8786691.png)
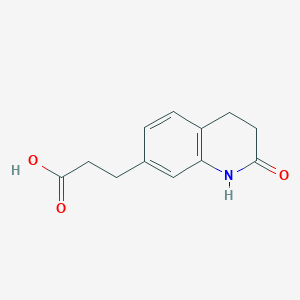
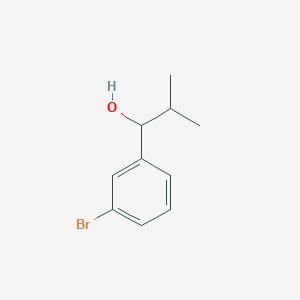
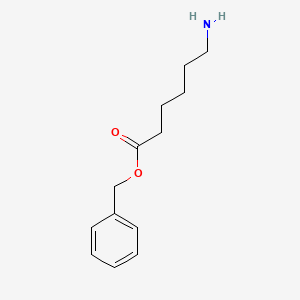
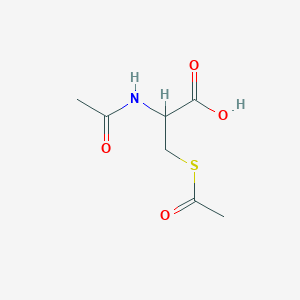
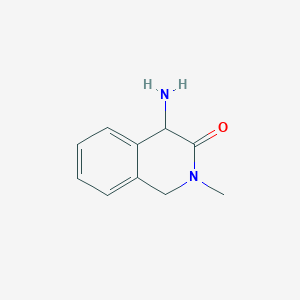
![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)
